molecular formula C11H9F3N2O2 B3167515 ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 920978-97-8

ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B3167515
CAS No.: 920978-97-8
M. Wt: 258.20 g/mol
InChI Key: FHBUYYLLDKAIMV-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethyl ester at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical research, particularly in the design of kinase inhibitors and antiviral agents .

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-4-6-3-7(11(12,13)14)5-15-9(6)16-8/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBUYYLLDKAIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733760
Record name Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920978-97-8
Record name Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reduction of the trifluoromethyl group to a less electronegative group.

  • Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Reduction: Ethyl 5-(methyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties that can be leveraged in the design of new materials and catalysts.

Biology: In biological research, ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is used to study the interactions of small molecules with biological targets. Its structural features make it a valuable tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for a range of applications.

Mechanism of Action

The mechanism by which ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, ring systems, and functional groups, based on data from synthetic, structural, and application-oriented studies.

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

Ethyl 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Substituent : Chloro (-Cl) at position 3.
  • Demonstrated synthetic yields of 60% (similar to some -CF₃ analogs) suggest comparable feasibility in preparation .
  • Applications : Chloro derivatives are often intermediates for further functionalization via cross-coupling reactions .
Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Substituent : Methoxy (-OCH₃) at position 5; pyrrolo[2,3-c]pyridine core.
  • Higher synthetic yield (85%) compared to chloro/CF₃ analogs, possibly due to stabilizing effects during hydrogenation .
  • Applications : Methoxy-substituted heterocycles are common in antimicrobial agents .
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
  • Substituent : -CF₃ at position 6; carboxylic acid (-COOH) at position 2.
  • Key Differences :
    • The carboxylic acid group increases hydrophilicity, contrasting with the ethyl ester’s lipophilicity.
    • Positional isomerism (CF₃ at 6 vs. 5) may influence binding affinity in biological targets .

Modifications to the Ester Group

Methyl 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • Substituent : Methyl ester at position 4; -CF₃ at position 4.
  • Key Differences :
    • The methyl ester hydrolyzes faster than ethyl esters, affecting bioavailability.
    • Position 4 substitution alters the molecule’s dipole moment and steric profile .
Ethyl 3-Amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Substituent: Additional amino (-NH₂) and methyl (-CH₃) groups.
  • Key Differences: Amino groups enhance solubility and enable hydrogen bonding in target interactions. Increased steric bulk may reduce membrane permeability but improve selectivity .

Halogenated Derivatives

Ethyl 5-Bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Substituents : Bromo (-Br), ethyl (-C₂H₅), hydroxy (-OH), and methyl (-CH₃).
  • Hydroxy group introduces hydrogen-bonding capacity, enhancing target engagement .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties Synthetic Yield Applications References
Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -CF₃ (C5), -COOEt (C2) 258.20 High lipophilicity, metabolic stability Not reported Kinase inhibitors, antiviral agents
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -Cl (C5), -COOEt (C2) 224.64 Moderate reactivity 60% Synthetic intermediate
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate -OCH₃ (C5), -COOEt (C2) 220.22 Improved solubility 85% Antimicrobial agents
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate -CF₃ (C5), -COOMe (C4) 244.18 Faster ester hydrolysis Not reported Drug discovery scaffolds
Ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -CF₃ (C4), -NH₂, -CH₃ (C1, C6) 315.29 Enhanced solubility, steric bulk Not reported Targeted therapeutics

Biological Activity

Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 920978-97-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C11H9F3N2O2, with a molecular weight of 258.20 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability.

PropertyValue
CAS Number920978-97-8
Molecular FormulaC11H9F3N2O2
Molecular Weight258.20 g/mol
Purity≥98% (HPLC)

Antiparasitic Activity

Recent studies have highlighted the potential of pyrrolopyridine derivatives, including this compound, as antiparasitic agents. The incorporation of the trifluoromethyl group has been shown to significantly enhance the potency of these compounds against various parasitic infections. For instance, derivatives with similar structural motifs exhibited EC50 values in the low micromolar range against parasites such as Leishmania spp. and Trypanosoma spp. .

Anti-inflammatory Properties

The compound's structural analogs have been evaluated for their anti-inflammatory properties. In particular, studies have demonstrated that modifications to the pyrrole ring can lead to enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives showed selectivity indices indicating strong COX-2 inhibition while minimizing gastric toxicity, which is a common side effect associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The trifluoromethyl group plays a crucial role in modulating the physicochemical properties of the molecule:

  • Lipophilicity : The presence of the trifluoromethyl group increases the lipophilicity of the compound, improving membrane permeability and bioavailability.
  • Metabolic Stability : Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability in liver microsomes compared to their non-fluorinated counterparts .

Case Studies

  • Antiparasitic Efficacy : A study conducted on various pyrrolopyridine derivatives found that those with trifluoromethyl substitutions displayed significantly lower EC50 values against Leishmania donovani, indicating higher efficacy compared to other substitutions .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives exhibited up to 71% edema inhibition compared to standard NSAIDs like celecoxib, showcasing their potential as effective anti-inflammatory agents .

Q & A

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

  • Methodological Answer : Use:
  • TR-FRET assays : Measure displacement of fluorescent ATP analogs in kinases (e.g., EGFR, ALK).
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in lysates .
  • KinomeScan profiling : Assess selectivity across 468 kinases at 1 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
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ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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